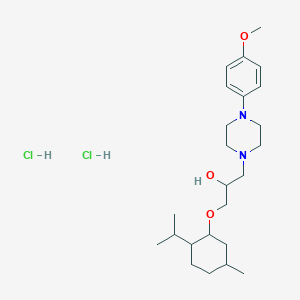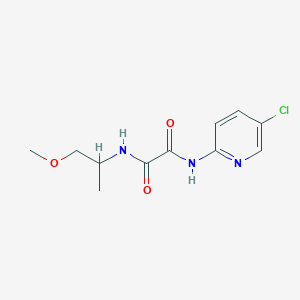
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound selectively inhibits Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
作用機序
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. Upon binding of cytokines to their receptors, JAK3 is activated and phosphorylates various downstream signaling molecules, leading to the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage in various autoimmune diseases. The compound has also been shown to reduce the production of various pro-inflammatory cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce the number of activated T cells in the synovial fluid of patients with rheumatoid arthritis, leading to improved clinical outcomes.
実験室実験の利点と制限
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to effectively suppress T cell activation and proliferation, and its potential therapeutic applications in various autoimmune diseases. However, the compound also has several limitations, including its potential toxicity and the need for careful monitoring of patients receiving the drug.
将来の方向性
There are several future directions for N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, including the development of more selective JAK3 inhibitors, the identification of biomarkers for patient stratification, and the investigation of the long-term safety and efficacy of the drug. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide may have potential applications in other autoimmune diseases, including multiple sclerosis, lupus, and type 1 diabetes. Finally, further studies are needed to investigate the potential use of N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
合成法
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can be synthesized through a multistep process starting from 5-chloropyridine-2-carboxylic acid. The first step involves the reaction of the acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 1-methoxypropan-2-amine to form the corresponding amide. The amide is then treated with oxalyl chloride to yield the oxalyl chloride derivative, which is then reacted with 1-methoxypropan-2-ol to form the final product, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide.
科学的研究の応用
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the signaling pathways of various cytokines, including IL-2, which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-7(6-18-2)14-10(16)11(17)15-9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNJSABGAGYYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

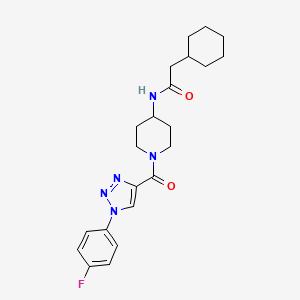
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)
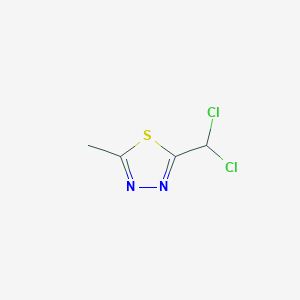
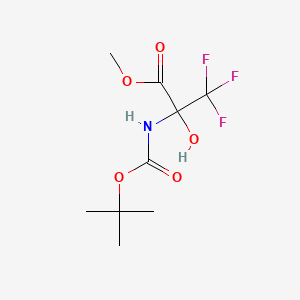
![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)
![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)
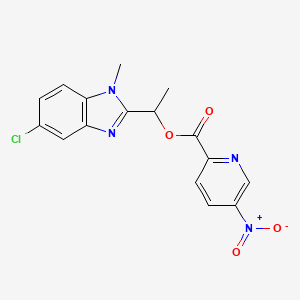

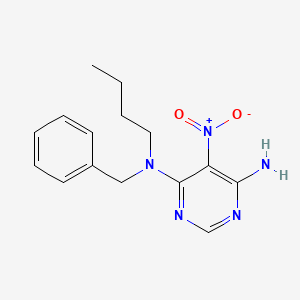
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
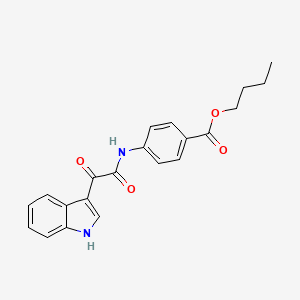
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

